molecular formula C8H11ClN4 B15237392 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl

Cat. No.: B15237392
M. Wt: 198.65 g/mol
InChI Key: GRNOXBUJETUSFT-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: It can undergo condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzoimidazole ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Substituted benzoimidazole derivatives.

    Condensation: Hydrazone derivatives.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzoimidazole core can interact with aromatic residues through π-π stacking interactions, stabilizing the compound within the binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;/h2-4,12H,9H2,1H3,(H,10,11);1H

InChI Key

GRNOXBUJETUSFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NN.Cl

Origin of Product

United States

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